Product packaging for Ciclotizolam(Cat. No.:CAS No. 58765-21-2)

Ciclotizolam

Cat. No.: B1214738
CAS No.: 58765-21-2
M. Wt: 461.8 g/mol
InChI Key: ZOSHXIXUCKESEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thienotriazolodiazepine Chemistry

Thienotriazolodiazepines are a class of heterocyclic compounds characterized by a core structure where a diazepine (B8756704) ring is fused to both a thiophene (B33073) ring and a triazole ring. wikipedia.org This molecular architecture is a variation of the benzodiazepine (B76468) structure, where the typical benzene (B151609) ring is substituted with a thiophene ring, and a triazole ring is also incorporated. wikipedia.org This modification of the classic benzodiazepine scaffold results in a distinct pharmacological profile.

Historical Development and Early Research on Ciclotizolam

This compound emerged from research programs focused on developing novel central nervous system agents. It was first described in the patent literature in the mid-1970s. wikipedia.org Identified by the code WE-973, its synthesis and initial pharmacological evaluation were part of a broader exploration of thienotriazolodiazepine derivatives. wikipedia.orgdrugfuture.com

A pivotal study in 1985 by Weber et al. systematically investigated the pharmacological and neurochemical properties of a series of 1,4-diazepines with two annelated heterocycles, which they termed 'hetrazepines', including this compound. wikipedia.org This early research established that this compound binds to benzodiazepine receptors in the central nervous system and characterized its fundamental interaction with these sites. wikipedia.orgdcchemicals.comchemicalbook.com These foundational studies were crucial in defining this compound's place as a specific type of GABAA receptor ligand.

Current Research Status and Significance in Contemporary Chemical Biology

The primary role of this compound is as a specialized tool in chemical biology and pharmacology research. medkoo.com Its status as a partial agonist with low efficacy makes it particularly useful for studying the structure-function relationships of the GABA-A receptor. wikipedia.orgmedkoo.com In contemporary research, compounds with such profiles are instrumental in probing receptor theory and understanding the molecular determinants of agonist activity.

The use of specific ligands like this compound allows researchers to modulate receptor activity in a controlled manner, helping to dissect the roles of different GABA-A receptor subtypes in various physiological and pathological processes. nih.gov While not intended for therapeutic use, the insights gained from studying this compound contribute to the rational design and development of new therapeutic agents that may target the GABA-A receptor with greater specificity and tailored efficacy. nih.gov Its anticonvulsant and anti-aggressive activities, observed in preclinical research models, further highlight its function as a compound for investigating the neurobiological bases of these behaviors. dcchemicals.comchemicalbook.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-Bromo-4-(o-chlorophenyl)-9-cyclohexyl-6H-thieno(3,2-f)-s-triazolo(4,3-a)(1,4)diazepine medkoo.com
Molecular Formula C₂₀H₁₈BrClN₄S wikipedia.orgmedkoo.comnih.gov
Molar Mass 461.81 g/mol wikipedia.orgmedkoo.comnih.gov
CAS Number 58765-21-2 wikipedia.orgmedkoo.comnih.gov
Synonyms WE-973, We 973 wikipedia.orgmedkoo.comnih.gov
ChEMBL ID CHEMBL2105986 wikipedia.orgnih.gov
PubChem CID 71949 wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18BrClN4S B1214738 Ciclotizolam CAS No. 58765-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58765-21-2

Molecular Formula

C20H18BrClN4S

Molecular Weight

461.8 g/mol

IUPAC Name

4-bromo-7-(2-chlorophenyl)-13-cyclohexyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C20H18BrClN4S/c21-16-10-14-18(13-8-4-5-9-15(13)22)23-11-17-24-25-19(26(17)20(14)27-16)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2

InChI Key

ZOSHXIXUCKESEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl

Synonyms

8-bromo-6-(ortho-chlorophenyl)-1-cyclohexyl-4H-5-triazolo(3,4-c)thieno(2,4-e)-1,4-diazepine
ciclotizolam
We 973
We-973

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Ciclotizolam

Primary Target Identification: Gamma-Aminobutyric Acid Type A (GABAA) Receptor

The principal molecular target of ciclotizolam is the gamma-aminobutyric acid type A (GABAA) receptor. wikipedia.org GABAA receptors are pentameric ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission throughout the brain. nih.govnih.gov These receptors are composed of a combination of different subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties and localization within the brain. nih.govfrontiersin.org The binding of the endogenous neurotransmitter GABA to its site on the receptor triggers a conformational change, opening a central pore permeable to chloride ions. youtube.comwikipedia.org

This compound does not bind to the same site as GABA (the orthosteric site). Instead, it acts as a positive allosteric modulator (PAM) by binding to a distinct site on the GABAA receptor, known as the benzodiazepine (B76468) (BZD) binding site. wikipedia.orgwikipedia.orgwikipedia.org This site is typically located at the interface between an α and a γ subunit. frontiersin.org As a PAM, this compound does not activate the receptor on its own but enhances the effect of GABA. wikipedia.org When GABA is bound to the receptor, the additional binding of a PAM like this compound increases the efficiency of GABAergic neurotransmission, leading to a greater inhibitory effect. frontiersin.orgnih.gov

A critical aspect of this compound's pharmacology is its characterization as a partial agonist at the benzodiazepine site. wikipedia.org Unlike full agonists (like diazepam), which produce a maximal response, a partial agonist produces a submaximal effect even when it occupies all available receptors. nih.govnih.gov Research indicates that while this compound possesses a binding affinity for the GABAA receptor similar to related potent compounds like brotizolam, its efficacy is notably lower. wikipedia.org This means that for a given level of receptor occupancy, this compound produces a smaller enhancement of GABA's effect compared to a full agonist.

The development of ligands with specific efficacy profiles and selectivity for certain GABAA receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits) is a key strategy in modern pharmacology to refine therapeutic effects. nih.govnih.govresearchgate.net While detailed public data on this compound's specific subunit selectivity profile is limited, its nature as a partial agonist suggests a modulated, rather than maximal, potentiation of GABAergic inhibition across the receptor subtypes to which it binds.

CompoundReceptor TargetBinding SiteEfficacyReference
This compoundGABAABenzodiazepine SitePartial Agonist (low efficacy) wikipedia.org
BrotizolamGABAABenzodiazepine SiteFull Agonist (high efficacy) wikipedia.org
DiazepamGABAABenzodiazepine SiteFull Agonist (high efficacy) nih.govnih.gov
GABAGABAAOrthosteric SiteEndogenous Agonist youtube.com

Exploration of Non-GABAA Receptor Interactions

While this compound's primary mechanism is well-established at the GABAA receptor, the exploration of potential off-target interactions is a standard component of comprehensive pharmacological profiling.

Direct experimental or computational studies assessing the binding affinity of this compound for opioid receptors (kappa, mu, delta) are not widely available in the scientific literature. However, computational methods such as molecular docking and metadynamics simulations are powerful tools used to predict the binding affinity of novel compounds at these receptors. nih.govplos.org These in silico techniques model the interaction between a ligand and the three-dimensional structure of a receptor, calculating a binding score (e.g., in kcal/mol) that correlates with binding affinity. nih.govnih.gov Such approaches have been successfully used to evaluate the potential risk of new synthetic opioids by predicting their affinity for the mu-opioid receptor. plos.orgfda.gov A computational assessment for this compound would involve docking its structure into the binding pockets of the kappa, mu, and delta opioid receptors to predict its potential for interaction.

*Template for Computational Opioid Receptor Binding Assessment
CompoundMu-Opioid (μ) Binding Score (kcal/mol)Kappa-Opioid (κ) Binding Score (kcal/mol)Delta-Opioid (δ) Binding Score (kcal/mol)
This compoundData Not AvailableData Not AvailableData Not Available

*This table represents the type of data that would be generated from a computational study; such data for this compound is not currently published.

Multi-target engagement occurs when a single molecule interacts with two or more distinct receptor targets, potentially leading to a complex pharmacological profile. In the hypothetical case that a compound possessed affinity for both GABAA and opioid receptors, its mechanism would involve the simultaneous modulation of two major neurotransmitter systems.

A proposed mechanism for such a dual-action compound would involve a synergistic depression of the central nervous system. The positive allosteric modulation of GABAA receptors would enhance widespread neuronal inhibition, while concurrent agonism at mu-opioid receptors would activate separate signaling pathways that also lead to neuronal hyperpolarization and reduced neurotransmitter release. The clinical effects of such a multi-target engagement would depend heavily on the relative affinity and efficacy of the compound at each receptor. Without specific data confirming this compound's affinity for non-GABAA receptors, this remains a theoretical consideration.

Pharmacodynamic Profile of Ciclotizolam: in Vitro Receptor Interactions and Functional Assays

Quantitative Assessment of GABAA Receptor Binding Affinity and Efficacy

The pharmacodynamic profile of Ciclotizolam is characterized by its interaction with the benzodiazepine (B76468) site on the GABAA receptor. While specific quantitative data such as precise Ki or IC50 values for this compound are not detailed in the provided literature snippets, its binding characteristics and efficacy have been qualitatively described.

Radioligand Binding Studies

This compound is known to bind to the benzodiazepine receptors within the central nervous system medchemexpress.com. It is classified as a partial agonist for the benzodiazepine site of the GABAA receptor wikipedia.org. Research indicates that this compound exhibits a binding affinity that is similar to that of related compounds, such as brotizolam wikipedia.org. However, the precise quantitative measures of this binding affinity (e.g., Ki or IC50 values) for this compound across various GABAA receptor subtypes are not explicitly provided in the reviewed literature.

Electrophysiological and Calcium Imaging Assays (e.g., GABA-stimulated chloride influx)

Electrophysiological studies have investigated the functional consequences of this compound's interaction with GABAA receptors. This compound has been characterized as having a low efficacy wikipedia.org. This low efficacy, in the context of its partial agonism, means that while it can activate the receptor, it does so to a lesser extent than a full agonist. Benzodiazepines, in general, potentiate GABA-induced chloride influx by increasing the frequency of opening of the associated chloride ion channel wikipedia.org. While specific quantitative data (e.g., EC50 values for potentiation or detailed chloride influx measurements) for this compound from such assays are not detailed in the provided snippets, the general mechanism of action for benzodiazepines suggests a modulatory effect on GABAergic neurotransmission wikipedia.orgnih.govnih.gov.

Comparative Pharmacodynamics with Related Thienotriazolodiazepines (e.g., Brotizolam)

This compound belongs to the thienotriazolodiazepine class of compounds medchemexpress.comwikipedia.orgherts.ac.uk. In comparative pharmacodynamic assessments, this compound has been noted to possess a binding affinity at the benzodiazepine site of the GABAA receptor that is comparable to brotizolam wikipedia.org. However, a key distinction lies in their efficacy, with this compound demonstrating a significantly lower efficacy compared to other related compounds wikipedia.org.

Functional Consequences of Receptor Engagement at a Cellular Level

Data Table:

Table 1: Summary of this compound's Pharmacodynamic Interactions with GABAA Receptors

PropertyFindingReference
Receptor TargetGABAA Receptor (Benzodiazepine Binding Site) medchemexpress.com, wikipedia.org, wikipedia.org
Receptor ClassThienotriazolodiazepine medchemexpress.com, wikipedia.org, herts.ac.uk
Binding AffinitySimilar to Brotizolam (Qualitative comparison) wikipedia.org
EfficacyLow efficacy (Partial Agonist) wikipedia.org
Mechanism of ActionPotentiates GABA-induced chloride influx wikipedia.org, nih.gov, wikipedia.org
Cellular ConsequenceIncreases frequency of chloride channel opening, leading to hyperpolarization nih.gov, wikipedia.org, nih.gov

Compound List:

this compound (WE-973)

Brotizolam

GABA (γ-aminobutyric acid)

Pharmacokinetic Aspects of Ciclotizolam: Metabolic Pathways and Enzyme Interactions Preclinical/in Vitro Focus

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial in early drug development to predict a compound's metabolic fate in the body. These assays typically measure the rate at which a drug is metabolized by liver enzymes.

Studies involving hepatic microsomes and hepatocytes are standard procedures to evaluate the metabolic stability of new chemical entities. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes provide a more complete picture, including both Phase I and Phase II metabolic activities.

There are no publicly available studies that have specifically investigated the metabolic stability of ciclotizolam in either hepatic microsomes or hepatocytes. Consequently, no data on its in vitro half-life or intrinsic clearance is available.

The identification of metabolites in preclinical species is a critical step to understand the biotransformation pathways of a drug and to identify any potentially active or toxic metabolites. These studies are typically conducted using in vitro systems like liver microsomes or in vivo models.

No research has been published identifying the specific metabolites of this compound in any non-human biological system.

Enzymatic Biotransformation Pathways

The biotransformation of drugs is generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which are mediated by various enzymes.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of many drugs. For benzodiazepines, a class of compounds structurally related to this compound, CYP3A4 is often a key enzyme in their metabolism. researchgate.netnih.gov Other CYP isoforms can also be involved. nih.gov

However, no specific studies have been conducted to identify the particular CYP enzymes responsible for the metabolism of this compound.

Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate its excretion. Glucuronidation is a common metabolic pathway for benzodiazepines. uomus.edu.iq

There is no available research that has investigated the Phase II conjugation of this compound, including whether it undergoes glucuronidation.

Computational Prediction of Metabolic Transformations

In the absence of experimental data, computational models can be used to predict the metabolic fate of a compound. nih.govnih.gov These in silico tools use the chemical structure of a molecule to predict its potential sites of metabolism and the enzymes that may be involved.

While such computational tools exist, no published studies have applied these models to predict the metabolic transformations of this compound.

Structure Activity Relationships Sar in Ciclotizolam and Its Analogs

Elucidation of Key Structural Determinants for GABAA Receptor Binding

The core structure of benzodiazepines, including Ciclotizolam, is based on a fused ring system that includes a benzene (B151609) ring and a seven-membered diazepine (B8756704) ring journalcra.com. This compound specifically features a thieno[3,2-f] nih.govwikiwand.compatsnap.comtriazolo[4,3-a] wikiwand.compatsnap.comdiazepine scaffold, indicating the fusion of a thiophene (B33073) ring and a triazole ring to the diazepine core caymanchem.comechemi.com. This unique thienotriazolodiazepine structure, along with substituents such as the bromine atom, the 2-chlorophenyl group, and the cyclohexyl moiety, are critical determinants for its interaction with the GABAA receptor nih.govechemi.com. General SAR studies on benzodiazepines have indicated that lipophilicity, the presence of an electron-withdrawing substituent at position 7 (like bromine in this compound), and specific functional groups within the diazepine ring (e.g., a carbonyl group at position 2 and a double bond at the 4,5 position) significantly contribute to receptor binding affinity journalcra.comresearchgate.net. This compound's classification as a partial agonist with low efficacy suggests that while its structure facilitates binding to the benzodiazepine (B76468) site, specific features limit its ability to fully activate the receptor compared to full agonists wikipedia.orgwikiwand.com.

Impact of Substituent Modifications on Receptor Efficacy and Selectivity

Detailed structure-activity relationship studies specifically detailing the impact of substituent modifications on this compound's efficacy and selectivity for various GABAA receptor subtypes are not extensively elaborated in the provided literature. However, broad SAR principles within the benzodiazepine class are applicable. Modifications to the benzodiazepine scaffold, such as altering substituents on the phenyl ring or the diazepine ring, can profoundly influence a compound's binding affinity, its efficacy (ranging from full agonist to antagonist), and its selectivity for specific GABAA receptor subunit compositions wikidata.orgfrontiersin.orgucl.ac.uk. For instance, variations in the halogenation pattern or the nature of the substituent at the C7 position of the benzodiazepine core have been shown to modulate activity researchgate.netherts.ac.uk. While specific data on this compound analogs is limited, the general understanding is that fine-tuning these structural elements is key to optimizing pharmacological profiles, including receptor subtype selectivity and the degree of agonism.

Computational SAR Methodologies

Computational approaches have become indispensable tools for understanding SAR and guiding the design of novel ligands, particularly for complex targets like the GABAA receptor. These methods allow for the prediction of biological activity and binding interactions, complementing experimental studies.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structure of molecules and their biological activity nih.gov. For designer benzodiazepines (DBZDs) like this compound, QSAR models have been developed to predict their binding affinity to the GABAA receptor nih.govnih.govucl.ac.ukbrad.ac.ukresearchgate.netresearchgate.net. These models typically utilize various molecular descriptors, encompassing physicochemical, topological, electronic, and steric properties, to build predictive equations nih.gov. Studies employing software such as MOE have generated QSAR models with strong statistical performance, indicated by high correlation coefficients (e.g., r² values around 0.98) and predictive accuracy (q² values) researchgate.netresearchgate.net. This compound has been included in these QSAR analyses, with some studies noting that while QSAR models predicted a strong activity for this compound, experimental data indicated it to be a weak binder, underscoring the nuances in predicting efficacy versus binding affinity cosector.com. These computational models are vital for rapidly assessing the potential activity of newly identified compounds nih.govresearchgate.net.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby evaluating their binding affinity and modes of interaction nih.govjapsonline.comherts.ac.uk. For GABAA receptor studies, docking simulations utilize three-dimensional crystallographic structures of the receptor, often obtained from the Protein Data Bank (PDB), such as PDB ID 4COF researchgate.netjapsonline.comfrontiersin.org. Studies have employed molecular docking to analyze the binding of various DBZDs, including this compound, to GABAA receptors, providing insights into potential binding poses and key interactions patsnap.comresearchgate.netherts.ac.ukresearchgate.netnovelpsychoactivesubstances.org. These simulations can help identify specific amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding, thereby elucidating structural determinants of activity and selectivity researchgate.net.

Pharmacophore modeling involves identifying and representing the essential three-dimensional structural and chemical features of a molecule that are recognized by a biological target nih.govwikidata.orgfrontiersin.orgresearchgate.net. This technique is instrumental in drug design, as it provides a template for virtual screening and the design of new compounds with improved binding properties. Pharmacophore models are often generated based on the results of molecular docking simulations, identifying key features such as hydrogen bond donors or acceptors, hydrophobic centers, and charged groups that are critical for ligand-receptor interaction nih.govresearchgate.netresearchgate.net. For GABAA receptor ligands, pharmacophore models help to understand the spatial arrangement of functional groups necessary for potent and selective binding, thereby guiding the synthesis of novel therapeutic agents nih.govwikidata.orgfrontiersin.orgresearchgate.net.

Compound List

this compound

Brotizolam

Tifluadom

Fluloprazolam

JQ1

Ro 48-6791

Ro 48-8684

Diazepam

Clobromazolam

Difludiazepam

Flualprazolam

Fluclotizolam

Tofisopam

Gidazepam

Desalkylgidazepam

Clonazolam

Pynazolam

Future Directions in Ciclotizolam Research

Investigation of GABAA Receptor Subtype-Specific Modulation Beyond Current Understanding

Ciclotizolam is known to be a partial agonist for the benzodiazepine (B76468) site of the GABAA receptor, exhibiting a binding affinity similar to related compounds like brotizolam but with lower efficacy. wikipedia.org However, the GABAA receptors are not a single entity but a family of heterogeneous pentameric ligand-gated ion channels. The specific combination of subunits (e.g., α, β, γ) dictates the receptor's pharmacological properties. nih.gov The differential effects of benzodiazepines, such as anxiolytic, sedative, and anticonvulsant properties, are mediated by their varying affinities and efficacies at different GABAA receptor subtypes. mdpi.comresearchgate.netnih.gov

Future research must move beyond the general classification of this compound as a partial agonist and systematically characterize its activity at specific receptor subtypes. The majority of synaptic GABAA receptors sensitive to benzodiazepines contain an α(1–3, or 5), a β, and a γ2 subunit. nih.gov Elucidating this compound's modulatory profile at these specific subtypes is critical. For instance, α1-containing receptors are primarily associated with sedation, whereas α2- and α3-containing receptors are linked to anxiolysis. Understanding whether this compound preferentially modulates certain subtypes could explain its distinct pharmacological profile and guide the development of next-generation compounds with improved therapeutic windows. Advanced electrophysiological studies using recombinant receptors with defined subunit compositions are essential to map the subtype-selectivity of this compound.

Table 1: Major Benzodiazepine-Sensitive GABAA Receptor α-Subtypes and Associated Functions

Receptor Subtype Primary Associated Functions Potential Therapeutic Target For
α1-GABAA Sedation, hypnosis, amnesia, anticonvulsant effects Insomnia, Seizures
α2-GABAA Anxiolysis, muscle relaxation Anxiety Disorders, Muscle Spasms
α3-GABAA Anxiolysis, muscle relaxation Anxiety Disorders

Development of Novel Chemical Probes and Ligands Based on the this compound Scaffold

The thienotriazolodiazepine scaffold of this compound provides a valuable chemical starting point for the development of new research tools and potential therapeutic agents. nih.govacs.org Synthetic chemistry efforts can be directed toward creating a library of this compound analogs by modifying its peripheral chemical groups. These new molecules could serve several purposes:

Selective Modulators : By systematically altering the structure, it may be possible to develop ligands with enhanced selectivity and/or efficacy for specific GABAA receptor subtypes. This could lead to new therapeutics with fewer side effects than classic benzodiazepines. researchgate.net

Radiolabeled Ligands : The synthesis of a tritiated or carbon-11 labeled version of this compound or a high-affinity analog would enable detailed receptor autoradiography and Positron Emission Tomography (PET) imaging studies. This would allow for the visualization and quantification of its binding sites in the brain.

Photoaffinity Probes : Incorporating a photoreactive group into the this compound scaffold would allow for the creation of photoaffinity labels. These tools can be used to irreversibly bind to the GABAA receptor, enabling researchers to precisely identify the amino acid residues that constitute the binding pocket.

Fluorescent Probes : Attaching a fluorophore to the this compound molecule could yield probes for use in high-throughput screening and advanced microscopy techniques to study receptor trafficking and dynamics in living cells. nih.govnih.gov

Advancements in In Silico Modeling for Predictive Pharmacology

Computational, or in silico, methods are powerful tools for accelerating drug discovery and understanding drug-receptor interactions at a molecular level. japsonline.comjapsonline.com Future research on this compound should heavily leverage these approaches.

Quantitative Structure-Activity Relationship (QSAR) : By creating a series of this compound analogs and measuring their binding affinity and efficacy, a QSAR model can be developed. kcl.ac.uknih.govkcl.ac.uk This model would computationally predict the activity of novel, unsynthesized compounds based on their chemical structures, thereby guiding synthetic efforts toward more promising molecules.

Molecular Docking and Dynamics : Using high-resolution cryogenic electron microscopy (cryo-EM) structures of GABAA receptors, molecular docking simulations can predict the precise binding orientation of this compound within the benzodiazepine site. Subsequent molecular dynamics simulations can model the conformational changes the receptor undergoes upon binding, providing crucial insights into the mechanism of partial agonism. These computational studies can explain how this compound stabilizes a unique receptor state compared to full agonists or antagonists and can guide the rational design of new ligands with tailored efficacies.

Exploration of Biosynthetic Pathways (if applicable to chemical class, for theoretical completeness)

This compound is a synthetic compound belonging to the thienodiazepine class. Its production relies on chemical synthesis methodologies, such as those involving the Gewald reaction to form the core thiophene (B33073) ring, followed by further cyclizations. nih.govacs.orgresearchgate.net As a synthetic molecule, it does not have a natural biosynthetic pathway.

However, for theoretical completeness, it is interesting to note that benzodiazepine-like molecules, although rare, have been identified from natural sources. The biosynthesis of complex heterocyclic scaffolds in nature often involves amino acid precursors. For example, the biosynthesis of pyrrolobenzodiazepines, a different class of diazepine-containing natural products, utilizes precursors such as L-tryptophan and L-tyrosine. nih.gov These pathways involve a series of enzymatic steps, including hydroxylations, cyclizations, and methylations, to construct the final complex molecule. nih.gov While no such pathway exists for the synthetic thienodiazepine structure of this compound, the study of natural product biosynthesis provides inspiration for novel synthetic strategies and enzymatic tools that could potentially be harnessed in biocatalysis to create complex drug scaffolds.

Q & A

Basic Research Questions

Q. What are the established pharmacological profiles of Ciclotizolam in preclinical studies, and how should researchers validate these findings in new experiments?

  • Key Findings : this compound exhibits anticonvulsant and anti-aggression activity in mice and reduces total sleep time in feline models . These effects are attributed to its thienotriazolodiazepine structure, which modulates GABAA receptors.
  • Methodological Guidance :

  • Replicate studies using standardized dosing protocols (e.g., intraperitoneal administration in mice) and control for variables like age, sex, and circadian rhythm.
  • Validate findings via behavioral assays (e.g., elevated plus maze for anxiety) paired with neurochemical analyses (e.g., HPLC for GABA levels).
  • Cross-reference primary literature, such as Kuhn et al. (1985), to contextualize results .

Q. Which analytical methods are validated for quantifying this compound in experimental samples, and what parameters ensure accuracy?

  • Key Techniques : Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention time and spectral data (e.g., m/z 15.42–15.423) serving as identifiers .
  • Methodological Guidance :

  • Optimize injection volume (e.g., 1.000 µL) and column type (e.g., X106-) to enhance resolution .
  • Include purity validation (≥98%) via NMR or HPLC, as per guidelines for characterizing new compounds .
  • Report detailed protocols in supplementary materials to ensure reproducibility .

Q. How should researchers structure literature reviews to identify gaps in this compound research?

  • Framework : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope . Example:

  • Population: Rodent models with induced seizures.
  • Intervention: this compound administration.
  • Comparison: Diazepam or other benzodiazepines.
  • Outcome: Seizure suppression efficacy.
  • Time: Acute vs. chronic exposure.
    • Methodological Guidance :
  • Prioritize peer-reviewed studies from databases like PubMed, focusing on mechanistic and dose-response data.
  • Use systematic review tools (PRISMA) to map evidence gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data on this compound across different model organisms?

  • Case Example : Discrepancies in sleep modulation (e.g., reduced sleep in cats vs. sedation in rodents) may stem from species-specific receptor subtypes or metabolic pathways.
  • Methodological Guidance :

  • Conduct interspecies comparative studies with consistent dosing (mg/kg) and administration routes.
  • Employ transcriptomics to identify differential GABAA subunit expression .
  • Apply meta-analysis to aggregate data, adjusting for covariates like study design and sample size .

Q. What experimental design considerations are critical when investigating this compound's neurochemical interactions?

  • Key Challenges : Off-target effects, pharmacokinetic variability, and assay sensitivity.
  • Methodological Guidance :

  • Use in vitro binding assays (e.g., radioligand displacement) to quantify receptor affinity .
  • Pair behavioral tests with microdialysis to correlate neurochemical changes (e.g., glutamate/GABA levels) with phenotypic outcomes .
  • Adopt blinding and randomization to mitigate bias, as recommended for preclinical studies .

Q. What methodological frameworks are recommended for comparative studies of this compound and structurally analogous compounds?

  • Approach : Structure-activity relationship (SAR) analysis combined with computational modeling.
  • Methodological Guidance :

  • Synthesize analogs with modifications to the thienotriazolodiazepine core (e.g., halogen substitution) and test in silico docking affinity .
  • Apply ANOVA or machine learning to identify structural correlates of efficacy/toxicity .
  • Publish full synthetic protocols and spectral data to support reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.